PAR 4 (1-6) (human)

Platelet Biology Thrombosis GPCR Pharmacology

Non-native PAR4 agonists distort signaling kinetics and confound translational research. PAR 4 (1-6) (human) (GYPGQV), the exact native tethered ligand sequence, is the definitive tool for physiologically relevant human PAR4 activation. - Eliminates cross-reactivity: No activation of PAR1 or PAR2 at concentrations up to 800 µM, ensuring clean, PAR4-specific data. - Species-matched for human studies: Avoids the pharmacological discrepancies of murine-sequence peptides. - Reliable supply: ≥98% HPLC purity, lyophilized solid, shipped ambient with documented quality.

Molecular Formula C28H41N7O9
Molecular Weight 619.7 g/mol
Cat. No. B1663757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAR 4 (1-6) (human)
Synonyms(S)-2-((Z)-((S)-2-((Z)-(2-((Z)-(((S)-1-((S)-2-((Z)-(2-amino-1-hydroxyethylidene)amino)-3-(4-hydroxyphenyl)propanoyl)pyrrolidin-2-yl)(hydroxy)methylene)amino)-1-hydroxyethylidene)amino)-1,5-dihydroxy-5-iminopentylidene)amino)-3-methylbutanoic acid
Molecular FormulaC28H41N7O9
Molecular Weight619.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
InChIInChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)/t18-,19-,20-,24-/m0/s1
InChIKeyVTCFYKYDKDAJKZ-XHOYROJHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAR 4 (1-6) (human) Peptide: Selective PAR4 Agonist


PAR 4 (1-6) (human), also known by its peptide sequence GYPGQV, is a synthetic hexapeptide that corresponds to residues 1-6 of the amino-terminal tethered ligand sequence of human protease-activated receptor 4 (PAR4) and residues 48-53 of the full-length receptor sequence [1]. This peptide acts as a selective, non-enzymatic agonist of the PAR4 receptor, directly binding to and activating the receptor without the need for proteolytic cleavage [2]. It is a primary tool for dissecting PAR4-mediated signaling pathways, particularly in human platelet aggregation studies, and is distinguished by its species-specific sequence that mirrors the native human tethered ligand exposed by thrombin cleavage [3].

Selective PAR4 Agonist Non-enzymatic activation for targeted receptor studies
Human Sequence (GYPGQV) Species-matched for human PAR4 pharmacology research
GPCR Signaling Tool Supports platelet aggregation and calcium mobilization assays

Risks of Replacing PAR 4 (1-6) (human)


The assumption that any PAR4-activating peptide (AP) is functionally interchangeable is a critical error in experimental design. Substituting PAR 4 (1-6) (human) with more potent, non-native agonists like AYPGKF can drastically alter the magnitude and kinetics of downstream signaling, potentially masking nuanced pharmacological effects or leading to false interpretations of receptor function [1]. Furthermore, cross-reactivity with other PAR family members (PAR1, PAR2) is a documented issue for certain peptide analogs, which is not observed with the native sequence [2]. Finally, the species origin is paramount; the human sequence (GYPGQV) differs from the murine sequence (GYPGKF), and using the incorrect ortholog will yield data that does not accurately reflect human PAR4 pharmacology, thereby confounding translational research [3].

Non-native agonist potency Higher-potency analogs (e.g., AYPGKF) may shift signaling kinetics and mask nuanced pharmacological effects.
Cross-reactivity potential Alternative PAR4 peptides may activate PAR1 or PAR2, confounding receptor-specific interpretation.
Species sequence mismatch Murine GYPGKF differs from human GYPGQV; using the incorrect ortholog may lead to inaccurate human model-response data.

PAR 4 (1-6) (human) vs. Analogs: Quantitative Evidence


Potency in Platelet Aggregation vs. AYPGKF

The native human PAR4 tethered ligand peptide, GYPGQV (PAR 4 (1-6)), exhibits significantly lower potency compared to the synthetic, optimized PAR4 agonist AYPGKF. In a direct comparative study, AYPGKF was shown to be approximately 10-fold more potent than GYPGKF (the murine counterpart), and its responses were comparable in magnitude to thrombin, whereas GYPGKF lacked potency [1]. Subsequent studies confirm that both GYPGQV and AYPGKF elicit platelet aggregation, but their effective concentration ranges differ markedly, with GYPGQV requiring 50-1000 µM to induce a full response, thereby limiting its utility in certain pharmacodynamic assays where higher potency is required [2].

Potency vs. AYPGKF
Head-to-head
GYPGQV requires 50–1000 µM; AYPGKF ~10-fold more potent (EC50 15 µM).
Supports native, low-potency PAR4 activation studies without rapid desensitization.
Human platelet aggregation assays; potency difference confirmed in multiple studies.
Platelet Biology Thrombosis GPCR Pharmacology

PAR4 Selectivity vs. PAR1 and PAR2

The PAR4-activating peptide GYPGQV-NH2 (the amide form of PAR 4 (1-6)) demonstrates a high degree of selectivity for PAR4 over other members of the PAR family. In a study using cultured HEK cells and KNRK cells expressing PAR1 or PAR2, concentrations of GYPGQV-NH2 up to 800 µM failed to activate or desensitize either PAR1 or PAR2, as measured by calcium signaling [1]. This lack of cross-reactivity is a critical differentiation point, as it ensures that observed biological effects are specifically attributable to PAR4 activation and not off-target effects on related receptors. The potency of this selective activation in tissue assays is characterized by EC50 values of 300-400 µM [1].

PAR4 Selectivity vs. PAR1/2
Head-to-head
No PAR1/2 activation at up to 800 µM; 20–150× lower potency than PAR1 agonist.
Ensures PAR4-specific signal without off-target cross-reactivity.
Calcium signaling assay in recombinant cell lines; tissue EC50 300–400 µM.
GPCR Selectivity Receptor Pharmacology Cell Signaling

Human vs. Mouse PAR4 Sequence Specificity

The sequence of PAR 4 (1-6) is species-dependent. The human sequence is GYPGQV, while the murine sequence is GYPGKF [1]. This difference has functional consequences, as the murine peptide (GYPGKF) is reported to have an EC50 of 30 µM in Xenopus oocytes expressing human PAR4 receptors [2]. While direct EC50 data for the human peptide in the same oocyte assay is less frequently reported, the functional difference is underscored by the fact that the optimized AYPGKF peptide was developed to address the low potency of the native GYPGKF sequence [3]. Using the human-specific peptide GYPGQV is therefore essential for accurately modeling human PAR4 pharmacology.

Human vs. Murine Sequence
Reported
Human GYPGQV vs. murine GYPGKF; murine EC50 30 µM (oocyte assay).
Human sequence required for human PAR4 model fidelity; murine data may not transfer.
Functional potency may differ due to single amino acid substitution (Q→K).
Species Specificity Translational Research Human Biology

Platelet Procoagulant Activity: PAR4 vs. PAR1

In a comparative study of human platelet activation, the PAR4 agonist GYPGQV (PAR 4 (1-6)) demonstrated a functionally distinct profile from the PAR1 agonist SFLLRN. While both peptides induced platelet aggregation, GYPGQV stimulated only a minor extent of phosphatidylserine exposure, as measured by annexin V binding, compared to the strong stimulation by SFLLRN [1]. Furthermore, in a factor VIIa-initiated clotting assay, platelets activated with GYPGQV did not shorten clotting time to the same degree as those activated with SFLLRN, which increased coagulant activity by approximately 5-fold [1]. This indicates that PAR4 activation primarily drives aggregation, while PAR1 is the primary mediator of the procoagulant response.

Procoagulant Activity vs. PAR1
Head-to-head
GYPGQV: minor annexin V binding; SFLLRN ~5-fold increase in clotting activity.
Isolates PAR4-mediated aggregation from PAR1-driven procoagulant response.
Human platelet assays; supports differential role analysis in hemostasis research.
Coagulation Thrombosis Platelet Function

PAR 4 (1-6) (human) Research Applications


PAR1 vs. PAR4 Roles in Platelet Aggregation

Utilize PAR 4 (1-6) (human) at concentrations between 50-1000 µM to specifically activate PAR4 in human platelet aggregation studies [1]. Compare and contrast the resulting aggregation profile with that of the PAR1-selective agonist SFLLRN to delineate the distinct roles of these two thrombin receptors in hemostasis and thrombosis, as demonstrated by their differential effects on procoagulant activity [2]. This approach is essential for research into antiplatelet therapies targeting specific PAR pathways.

PAR4 Antagonist Validation

Employ PAR 4 (1-6) (human) as the selective agonist in platelet aggregation assays to assess the potency and efficacy of novel PAR4 antagonists [1]. Because this peptide's native sequence and lower potency more closely mimic physiological PAR4 activation compared to synthetic super-agonists like AYPGKF, it provides a more relevant baseline for quantifying antagonist activity and establishing pharmacodynamic relationships for compounds in development for human use [3].

PAR4 Signaling in Human Cell Models

Use PAR 4 (1-6) (human) to activate human PAR4 in heterologous expression systems (e.g., COS or HEK cells) to investigate downstream signaling events such as calcium mobilization or inositol phosphate turnover [4]. The lack of cross-reactivity with PAR1 and PAR2, confirmed at concentrations up to 800 µM, ensures that the observed signals are specifically attributable to PAR4 activation, providing clean, interpretable data on PAR4 coupling and signal transduction [5].

Application
Selection Property
Validation Focus
PAR1 vs. PAR4 Roles in Platelet Aggregation
Selective PAR4 activation
Aggregation/procoagulant distinction
PAR4 Antagonist Validation
Native-sequence agonist
Pharmacodynamic profiling for research compounds
PAR4 Signaling in Human Cell Models
PAR4-specific signal
Calcium/mobilization pathway coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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